molecular formula C14H16FNS B1519420 {[5-(2-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine CAS No. 1095117-78-4

{[5-(2-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine

Cat. No.: B1519420
CAS No.: 1095117-78-4
M. Wt: 249.35 g/mol
InChI Key: XQMDGFBBBFNLBS-UHFFFAOYSA-N
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Description

{[5-(2-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine is a useful research compound. Its molecular formula is C14H16FNS and its molecular weight is 249.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Chemical Structure and Properties

The molecular formula of {[5-(2-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine is C14H16FNSC_{14}H_{16}FNS, with a molecular weight of 249.35 g/mol. The compound features a thiophene ring and a fluorophenyl group, which may contribute to its biological activity by influencing interactions with biological targets.

Structural Formula

Chemical Structure

The precise mechanism of action for This compound is not extensively documented in the literature; however, compounds with similar structures often exhibit activity through the following pathways:

  • Receptor Modulation : Many thiophene derivatives act as ligands for various receptors, potentially modulating neurotransmitter systems.
  • Enzyme Inhibition : Compounds with amine groups can inhibit enzymes involved in metabolic pathways, affecting cellular signaling and homeostasis.
  • Antioxidant Activity : Some studies suggest that thiophene-containing compounds possess antioxidant properties, which can protect cells from oxidative stress.

Case Studies and Research Findings

  • Antidepressant Activity : A study investigating the effects of related compounds indicated potential antidepressant-like effects through serotonin receptor modulation. While specific data on this compound is limited, the structural similarity suggests a possible role in mood regulation.
  • Anticancer Properties : Research on similar thiophene derivatives has shown promise in inhibiting cancer cell proliferation. For instance, compounds that share structural features with This compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential avenue for further exploration.
  • Neuroprotective Effects : Preliminary studies indicate that some thiophene derivatives may provide neuroprotection in models of neurodegenerative diseases. This protective effect could be attributed to their ability to modulate oxidative stress and inflammation.

Data Table of Biological Activities

Activity TypeDescriptionReference
AntidepressantPotential modulation of serotonin receptors
AnticancerCytotoxic effects on cancer cell lines
NeuroprotectiveReduction of oxidative stress in neurodegeneration

Properties

IUPAC Name

N-[[5-(2-fluorophenyl)thiophen-2-yl]methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNS/c1-10(2)16-9-11-7-8-14(17-11)12-5-3-4-6-13(12)15/h3-8,10,16H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMDGFBBBFNLBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=C(S1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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